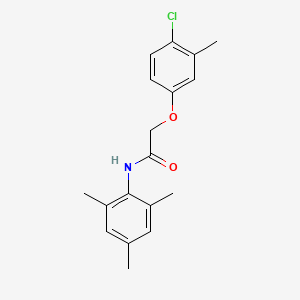

![molecular formula C14H23N3O4S B5519150 1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives typically involves strategic functionalization of the piperidine nucleus to introduce various substituents that impact the compound's biological activity. For instance, the introduction of sulfonyl, benzoyl, and alkyl groups has been shown to enhance anti-acetylcholinesterase activity, indicating the importance of substituent variation in modifying biological properties (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their reactivity and interaction with biological targets. For example, the presence of a bulky moiety in the benzamide substituent significantly increases anti-acetylcholinesterase activity, suggesting that the spatial arrangement of functional groups plays a crucial role in the compound's efficacy (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including substitution and polymerization, which can be utilized to synthesize hyperbranched polymers with potential applications in medicine and industry (Yan & Gao, 2000). These reactions underscore the versatility of piperidine derivatives in chemical synthesis and modification.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, boiling point, and melting point, are influenced by the nature and position of substituents on the piperidine ring. These properties are essential for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation design.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of piperidine derivatives, are crucial for their biological activity and interaction with biological systems. The introduction of sulfonyl and benzoyl groups, for example, can significantly enhance the compound's biological activity by modulating its chemical reactivity and binding affinity to biological targets (Sugimoto et al., 1990).

Scientific Research Applications

Sulfonamides in Clinical and Research Applications

Sulfonamides, characterized by the sulfonamide group (-SO2NH2), have seen widespread application in clinical settings and scientific research. This class of compounds, including 1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide, exhibits a diverse range of biological activities, making them valuable in various therapeutic areas. Sulfonamides have been instrumental in developing diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent research highlights the exploration of sulfonamides in targeting tumor-associated isoforms CA IX/XII, indicating their potential in cancer therapy. Moreover, compounds like apricoxib and pazopanib, which incorporate the sulfonamide group, demonstrate significant antitumor activity. The structural motif of sulfonamides continues to be a focus for developing selective antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

N-sulfonylamino Azinones and Their Biological Significance

N-sulfonylamino azinones represent a subset of sulfonamides with significant preclinical importance. Extensive research into their biological activities has unveiled their roles as diuretics, antihypertensives, anti-inflammatories, and anticancer agents. Notably, this research avenue has opened up potential treatments for neurological disorders, such as epilepsy and schizophrenia, through competitive AMPA receptor antagonism. The versatility of N-sulfonylamino azinones underscores the broad application spectrum of sulfonamides in medicinal chemistry, further emphasizing the critical role of sulfonamide-based compounds in developing new therapeutic strategies (Elgemeie, Azzam, & Elsayed, 2019).

Dimethyl Sulfoxide (DMSO) in Scientific Research

Dimethyl sulfoxide (DMSO), though not a sulfonamide, shares the sulfonyl group and is extensively used in research and clinical applications due to its unique properties. DMSO's ability to penetrate biological membranes, serve as a solvent for otherwise insoluble substances, and its role as a free radical scavenger, make it invaluable in studying drug delivery mechanisms, cryopreservation, and as a therapeutic agent. Its applications span from facilitating drug absorption to acting as an anti-inflammatory agent, demonstrating the versatility and importance of sulfonyl-containing compounds in scientific research and therapy (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name |

1-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-15(2)22(19,20)17-8-6-12(7-9-17)14(18)16(3)11-13-5-4-10-21-13/h4-5,10,12H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNBUHVAPFVHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)